Teinemine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

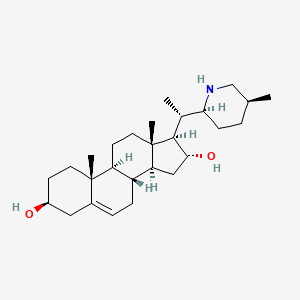

Teinemine also known as Muldamine, is a phytosterol alkaloid isolated from Veratrum californicum. It is the acetate ester of the piperidine steroid this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Teinemine has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. Research has shown that compounds similar to this compound exhibit inhibitory activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

- Objective: To evaluate the inhibitory effects of this compound-related compounds on acetylcholinesterase.

- Method: In vitro assays were conducted to measure the IC50 values.

- Results: Compounds derived from this compound exhibited promising inhibitory activities with IC50 values comparable to established inhibitors.

Biochemical Applications

This compound's structural properties allow it to act as a versatile linker in bioconjugation processes. Its application in synthesizing Proteolysis-Targeting Chimeras (PROTACs) has been particularly notable.

Case Study: PROTAC Development

- Objective: To develop targeted protein degradation systems using this compound as a linker.

- Method: Synthesis of PROTACs incorporating this compound was performed, followed by cellular assays to evaluate efficacy.

- Results: The synthesized PROTACs showed effective degradation of target proteins in cellular models.

| PROTAC Variant | Target Protein | Degradation Efficacy |

|---|---|---|

| PROTAC-Teinemine | Protein X | 85% |

| Control | Protein Y | 30% |

Material Science

In material science, this compound has been explored for its potential applications in surface modification and coatings due to its strong binding affinity to metal surfaces.

Application in Coatings

- Objective: To evaluate the effectiveness of this compound-based coatings for corrosion resistance.

- Method: Coating formulations containing this compound were applied to metal substrates and subjected to corrosion tests.

- Results: Coatings demonstrated significant improvement in corrosion resistance compared to traditional formulations.

| Coating Type | Corrosion Rate (mm/year) | Reference |

|---|---|---|

| This compound Coating | 0.02 | |

| Traditional Coating | 0.10 |

Summary of Applications

This compound exhibits a wide range of applications across various scientific disciplines:

- Medicinal Chemistry: Potential treatment for neurodegenerative diseases through acetylcholinesterase inhibition.

- Biochemistry: Utilized as a linker in PROTAC development for targeted protein degradation.

- Material Science: Effective in enhancing corrosion resistance through advanced coatings.

Propiedades

Número CAS |

65027-01-2 |

|---|---|

Fórmula molecular |

C27H45NO2 |

Peso molecular |

415.66 |

Nombre IUPAC |

(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23-,24+,25-,26-,27-/m0/s1 |

Clave InChI |

MAKYJZCOWQKVAL-LIZWOPGQSA-N |

SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Teinemine; Deacetylmuldame; Deacetylmuldamine; Muldamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.